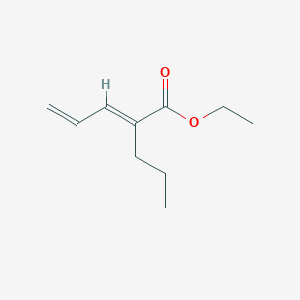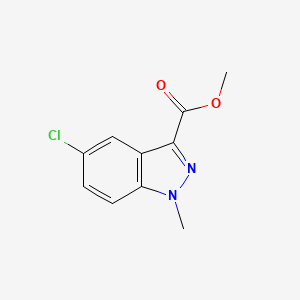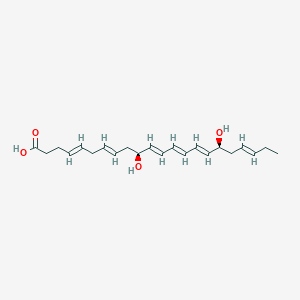
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxy group attached to a naphthalene ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the methylation of naphthalene derivatives, followed by hydroxylation and methoxylation reactions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group yields an alcohol .
Aplicaciones Científicas De Investigación
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2,3,5-trimethoxyxanthone: Another polycyclic aromatic compound with similar methoxy and hydroxy groups.
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: Shares structural similarities and potential biological activities.
Uniqueness
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of hydroxy, methoxy, and acetic acid groups makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C16H18O6 |
|---|---|
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
2-(1-hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C16H18O6/c1-8-5-10-11(20-2)7-12(21-3)16(22-4)14(10)15(19)9(8)6-13(17)18/h5,7,19H,6H2,1-4H3,(H,17,18) |
Clave InChI |
DWJMMCFFPFAVRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1CC(=O)O)O)C(=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid](/img/structure/B12340383.png)




![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)
![3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340402.png)


![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B12340418.png)



